molecular formula C13H18ClN3O3 B8675963 Benzamide, 4-amino-5-chloro-2-methoxy-N-(2-morpholinylmethyl)- CAS No. 112914-02-0

Benzamide, 4-amino-5-chloro-2-methoxy-N-(2-morpholinylmethyl)-

Cat. No.: B8675963
CAS No.: 112914-02-0
M. Wt: 299.75 g/mol
InChI Key: IMGMDZSNZZJYQC-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-5-chloro-2-methoxy-N-(2-morpholinylmethyl)- is a useful research compound. Its molecular formula is C13H18ClN3O3 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
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Properties

CAS No.

112914-02-0

Molecular Formula

C13H18ClN3O3

Molecular Weight

299.75 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-(morpholin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H18ClN3O3/c1-19-12-5-11(15)10(14)4-9(12)13(18)17-7-8-6-16-2-3-20-8/h4-5,8,16H,2-3,6-7,15H2,1H3,(H,17,18)

InChI Key

IMGMDZSNZZJYQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-amino-5-chloro-N-[(4-ethoxycarbonyl-2-morpholinyl)methyl]-2-methoxybenzamide (6.1 g), potassium hydroxide (10.1 g), and isopropyl alcohol (60 ml) is refluxed with stirring for 3 hours. The reaction mixture is concentrated under reduced pressure, and the residue is diluted with water and extracted with chloroform. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is recrystallized from isopropyl alcohol to give the title compound (1.4 g), mp 161°-162° C.
Name
4-amino-5-chloro-N-[(4-ethoxycarbonyl-2-morpholinyl)methyl]-2-methoxybenzamide
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide (5.0 g), ethanol (100 ml), and acetic acid (20 ml) is hydrogenated over 10% palladium on carbon (0.5 g) at 25° C. After the calculated amount of hydrogen is absorbed, the catalyst is filtered off. The filtrate is evaporated under reduced pressure to give the title compound (3.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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